3,5-Dimethoxyphthalic acid

説明

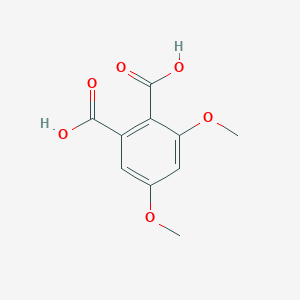

3,5-Dimethoxyphthalic acid is a substituted phthalic acid derivative featuring methoxy (-OCH₃) groups at the 3- and 5-positions of the aromatic ring and two carboxylic acid groups at the 1- and 2-positions. It is synthesized via the oxidation of 3-methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin derivatives under alkaline permanganate conditions, as demonstrated in the oxidation of a methyl ether derivative isolated from bitter carrots . The compound is structurally characterized by its molecular formula C₁₀H₁₀O₆, combining the phthalic acid backbone with methoxy substituents. Its applications span pharmaceutical intermediates and chemical synthesis, though specific industrial uses remain understudied .

特性

CAS番号 |

13133-05-6 |

|---|---|

分子式 |

C10H10O6 |

分子量 |

226.18 g/mol |

IUPAC名 |

3,5-dimethoxyphthalic acid |

InChI |

InChI=1S/C10H10O6/c1-15-5-3-6(9(11)12)8(10(13)14)7(4-5)16-2/h3-4H,1-2H3,(H,11,12)(H,13,14) |

InChIキー |

UQUKRJYHFUTWCC-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)O)C(=O)O |

正規SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)O)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Phosphorus can be synthesized through various methods, including the reduction of phosphate rocks with carbon in an electric furnace. This process involves heating phosphate rock (calcium phosphate) with coke and silica in an electric furnace at high temperatures to produce elemental phosphorus and calcium silicate. The reaction is as follows:

2Ca3(PO4)2+6SiO2+10C→6CaSiO3+10CO+P4

Industrial Production Methods

The industrial production of phosphorus primarily involves the electric furnace method, which was developed in the late 1800s. This method is still widely used today. In this process, phosphate rock is mixed with coke and silica and heated in an electric furnace at temperatures around 1500°C to 1700°C. The phosphorus vapor produced is then condensed under water to obtain white phosphorus .

化学反応の分析

反応の種類

リンは、酸化、還元、置換反応など、さまざまな種類の化学反応を起こします。

-

酸化: : リンは、空気中にさらされると、容易に酸化されて五酸化リン(P$4$O${10}$)を生成します。この反応は非常に発熱反応です。

P4+5O2→P4O10

-

還元: : リンは、水素化リチウムアルミニウム(LiAlH$4$)などの強力な還元剤と反応させると、ホスフィン(PH$_3$)を生成します。

P4+4LiAlH4→4PH3+4LiAlO2

-

置換: : リンはハロゲンと反応してハロゲン化リンを生成します。たとえば、白リンは塩素と反応して三塩化リン(PCl$_3$)を生成します。

P4+6Cl2→4PCl3

一般的な試薬と条件

リンの反応に使用される一般的な試薬には、酸素、塩素、水素化リチウムアルミニウムなどの還元剤があります。 これらの反応の条件はさまざまで、酸化は通常室温で行われますが、還元反応や置換反応は、特定の溶媒や制御された温度を必要とする場合があります {_svg_3} .

主な生成物

リンの反応から生成される主な生成物には、五酸化リン(P$4$O${10}$)、ホスフィン(PH$3$)、三塩化リン(PCl$_3$)があります。 これらの生成物は、産業や化学において重要な用途があります {_svg_5}.

科学的研究の応用

リンは、さまざまな分野で幅広い科学研究の応用があります。

-

化学: : リン化合物は、有機合成における試薬や触媒として使用されます。リンベースの配位子は、遷移金属触媒において不可欠です。

-

生物学: : リンは核酸(DNAとRNA)の主要な構成要素であり、アデノシン三リン酸(ATP)を介したエネルギー伝達に関与しています。リン脂質として細胞膜構造にも不可欠です。

-

医学: : リン化合物は、骨の健康サプリメントや、画像診断やがん治療のための放射性医薬品など、医薬品に使用されます。

-

産業: : リンは、肥料、洗剤、難燃剤の製造に使用されます。 リンベースの材料は、半導体や発光ダイオード(LED)の製造にも使用されます .

作用機序

類似化合物の比較

リンは、窒素、ヒ素、アンチモン、ビスマスなどの他の第15族元素と比較することができます。これらの元素はすべて同様の価電子配置を共有していますが、リンは、複数の同素体の形成と高い反応性においてユニークです。主に安定な二原子分子(N$2$)を形成する窒素とは異なり、リンは四面体形のP$_4$分子を形成します。 リンは、窒素と比較して、より幅広い酸化状態を示し、さまざまな化学反応に参加することができます {_svg_12}.

類似化合物

- 窒素 (N)

- ヒ素 (As)

- アンチモン (Sb)

- ビスマス (Bi)

リンは、生物系における不可欠な役割と、広範な産業用途により、際立っています。

類似化合物との比較

Comparison with Structurally Similar Compounds

3,5-Dichlorophthalic Acid

- Molecular Formula : C₈H₄Cl₂O₄

- Substituents : Chlorine (-Cl) at the 3- and 5-positions.

- Synthesis : Produced via the reaction of trichloro-N-phenylphthalimide with zinc dust and NaOH at 60°C, yielding 36.7% under optimized conditions .

- Applications : Primarily used as a precursor in specialty chemical synthesis.

- Key Differences :

- Reactivity : Chlorine substituents enhance electrophilic aromatic substitution reactivity compared to methoxy groups, which are electron-donating.

- Yield : The synthesis of 3,5-dichlorophthalic acid achieves lower yields (36.7%) compared to the oxidation route for 3,5-dimethoxyphthalic acid, though direct yield data for the latter are unspecified .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Molecular Formula : C₉H₈O₄

- Substituents: Hydroxyl (-OH) groups at the 3- and 4-positions on a propenoic acid backbone.

- Synthesis : Extracted from natural sources (e.g., plants) or synthesized via esterification and hydroxylation .

- Applications : Widely used in pharmacological research (e.g., antioxidant studies), food additives, and cosmetics .

- Key Differences: Functionality: Caffeic acid lacks the dicarboxylic acid groups of phthalic acid derivatives, limiting its utility in polymer synthesis but enhancing its role in redox chemistry. Bioactivity: Exhibits notable antioxidant and anti-inflammatory properties, unlike this compound, which is primarily a synthetic intermediate .

3-(3,5-Dimethoxyphenoxy)propanoic Acid

- Molecular Formula : C₁₁H₁₄O₅

- Substituents: Methoxy groups at the 3- and 5-positions on a phenoxy-propanoic acid backbone.

- Synthesis : Custom-synthesized for specialized applications, often involving etherification and carboxylation .

- Applications : Serves as a medical intermediate, highlighting the role of methoxy-substituted aromatics in drug development .

- Key Differences: Backbone Flexibility: The propanoic acid chain introduces conformational flexibility, contrasting with the rigid phthalic acid structure. Storage: Requires sealed refrigeration, indicating higher sensitivity compared to this compound .

Comparative Data Table

Research Findings and Implications

- Synthetic Efficiency : The oxidation route for this compound (from dihydroisocoumarins) is environmentally benign compared to halogenation methods for dichlorophthalic acid, which involve hazardous reagents .

- Industrial Potential: Methoxy-substituted phthalic acids are underutilized in polymer chemistry, where their electron-donating groups could stabilize charge-transfer complexes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3,5-Dimethoxyphthalic acid to ensure high yield and purity?

- Methodology :

- Begin with esterification of phthalic acid derivatives using methoxy-group donors (e.g., methyl iodide) under alkaline conditions. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to remove unreacted starting materials. Confirm purity using melting point analysis and NMR spectroscopy .

- Optimize reaction parameters (temperature, solvent polarity, catalyst concentration) using factorial design experiments to maximize yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign peaks by comparing chemical shifts to NIST reference data for methoxy-substituted aromatic acids (δ ~3.8 ppm for methoxy groups; δ ~168 ppm for carbonyl carbons) .

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, aromatic C-O at ~1250 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M-H]⁻ at m/z 240.04 and fragmentation patterns consistent with methoxy cleavage .

Q. How can solubility challenges of this compound in aqueous systems be addressed for biological assays?

- Methodology :

- Use co-solvents (e.g., DMSO:water mixtures ≤5% v/v) to enhance solubility while minimizing cytotoxicity .

- Derivatize the carboxylic acid groups with hydrophilic moieties (e.g., polyethylene glycol esters) to improve aqueous compatibility .

Advanced Research Questions

Q. How do steric and electronic effects of methoxy substituents influence the acid dissociation constants (pKa) of this compound?

- Methodology :

- Perform potentiometric titrations in standardized ionic media (e.g., 0.1 M KCl) to measure pKa values. Compare results to computational predictions (DFT calculations at the B3LYP/6-311+G(d,p) level) to analyze substituent effects .

- Validate findings against literature data for structurally analogous compounds (e.g., 3,5-dihydroxyphthalic acid) to isolate methoxy-specific contributions .

Q. What experimental and computational strategies resolve contradictions in reported crystallographic data for this compound derivatives?

- Methodology :

- Conduct single-crystal X-ray diffraction studies to determine precise bond angles and intermolecular interactions (e.g., hydrogen-bonding networks). Compare to Cambridge Structural Database entries for methoxy-aromatic systems .

- Use Hirshfeld surface analysis to quantify intermolecular contacts and identify discrepancies between experimental and simulated crystal packing .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

- Methodology :

- Design accelerated stability studies: Incubate samples at pH 2–12 (buffered solutions) and temperatures 25–60°C. Monitor degradation via HPLC-MS to identify breakdown products (e.g., demethylation or decarboxylation) .

- Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the biological activity of this compound in enzymatic inhibition assays?

- Methodology :

- Replicate assays under standardized conditions (e.g., enzyme concentration, substrate saturation) to minimize variability. Use positive controls (e.g., known inhibitors) to calibrate results .

- Perform meta-analyses of published data to identify trends or outliers, accounting for differences in assay design (e.g., fluorescence vs. radiometric methods) .

Experimental Design Considerations

Q. What controls are essential when studying this compound as a ligand in metal-organic frameworks (MOFs)?

- Methodology :

- Include blank reactions (no ligand) to confirm MOF formation is ligand-dependent.

- Characterize MOFs using PXRD and BET surface area analysis to correlate ligand structure with porosity .

- Test for ligand leaching via ICP-MS after MOF exposure to acidic/basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。